REACTION_CXSMILES
|
[C:1](Cl)(=[O:3])[CH3:2].[CH2:5]([OH:10])[C:6]([CH3:9])([CH3:8])[CH3:7].CN1C=CN=C1>>[C:1]([O:10][CH2:5][C:6]([CH3:9])([CH3:8])[CH3:7])(=[O:3])[CH3:2]
|
Name
|
|
Quantity
|
6.47 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)Cl
|
Name
|
|
Quantity
|
6.61 g
|
Type
|
reactant
|
Smiles
|
C(C(C)(C)C)O
|
Name
|
|
Quantity
|
6.76 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
20 °C
|
Type
|
CUSTOM
|
Details
|
while stirring at 20° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred for a further 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
subsequently heated to 75° C
|
Type
|
CUSTOM
|
Details
|
This resulted in the suspension
|
Type
|
CUSTOM
|
Details
|
initially formed
|
Type
|
CUSTOM
|
Details
|
The upper phase was separated off
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OCC(C)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.4 g | |
YIELD: CALCULATEDPERCENTYIELD | 86% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |